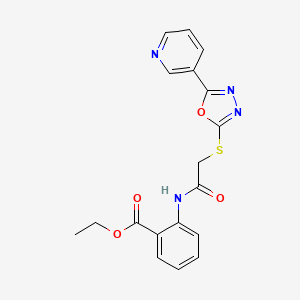

Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate" is a heterocyclic compound that features several functional groups and structural motifs common in medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, structure, and properties, which can be informative for a comprehensive analysis of the target compound.

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multi-step reactions that can include cyclization, nucleophilic substitution, and condensation reactions. For example, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide, followed by acid-catalyzed dehydration . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . These examples suggest that the synthesis of the target compound would likely involve the formation of the oxadiazole ring, followed by the introduction of the pyridinyl group and subsequent thioether and ester formation.

Molecular Structure Analysis

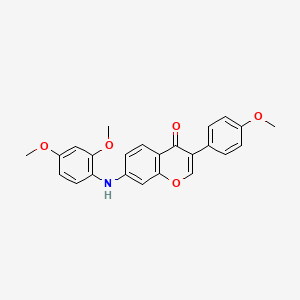

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography . Theoretical calculations, such as density functional theory (DFT), are also used to predict geometrical structures, vibrational frequencies, and chemical shift values, as seen in the studies of similar compounds . These techniques would be applicable in analyzing the molecular structure of the target compound, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

Heterocyclic compounds can undergo a variety of chemical reactions, depending on their functional groups and electronic properties. The reactivity of such compounds is often explored to synthesize derivatives with potential biological activity or material properties. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to generate pyran, pyridine, and pyridazine derivatives . The target compound, with its oxadiazole and thioether groups, would likely exhibit reactivity towards electrophiles and nucleophiles, enabling the synthesis of a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like esters, amides, and heteroaromatic rings can affect these properties. Spectroscopic studies provide information on the vibrational frequencies and electronic transitions, which are related to the compound's reactivity and interactions with other molecules . The target compound's properties would be expected to be characterized by its aromaticity, potential for hydrogen bonding, and polar functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate and its derivatives are significant in the field of heterocyclic chemistry due to their utility in synthesizing compounds with potential biological activities. For instance, the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids highlights a methodology that provides access to heteroaryl acetic acids, which possess anti-inflammatory and analgesic properties. This synthesis leverages the acylation of ethyl (1H-tetrazol-5-yl)acetate with aroyl chlorides, followed by thermal degradation to yield ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates, which upon hydrolysis, produce acetic acids (L. Janda, 2001).

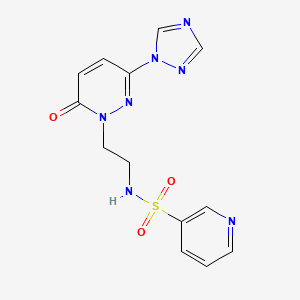

Biological Evaluation

Compounds bearing the 1,3,4-oxadiazole moiety, similar to the core structure of the subject chemical, have been extensively studied for their biological activities. Novel benzothiazole containing derivatives were synthesized for their antibacterial, antioxidant, and antitubercular activities, underscoring the versatility of this scaffold in medicinal chemistry (Manoj N. Bhoi et al., 2016). Furthermore, derivatives incorporating a thiadiazole moiety have been evaluated for insecticidal activities against Spodoptera littoralis, demonstrating the potential of such compounds in agricultural applications (A. Fadda et al., 2017).

Antimicrobial and Hemolytic Activities

The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (H. Khalid et al., 2016).

Electrochemical and Electrochromic Properties

The introduction of acceptor groups into donor-acceptor type monomers, such as ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, has been studied for its impact on electrochemical and electrochromic properties. These properties are crucial for applications in organic electronics, where materials that exhibit reversible color changes under electrical stimulation are of interest (Bin Hu et al., 2013).

Wirkmechanismus

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it. It’s also important to consider potential bioactivity, as many compounds with similar structural features are biologically active .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S/c1-2-25-17(24)13-7-3-4-8-14(13)20-15(23)11-27-18-22-21-16(26-18)12-6-5-9-19-10-12/h3-10H,2,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTLVNWNWWMHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B3018343.png)

![N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3018344.png)

![N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3018345.png)

![4-(6-Cyclopentyloxypyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3018348.png)

![N,N-dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}aniline](/img/structure/B3018349.png)

![Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B3018353.png)

![1-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3018357.png)